molecular formula C9H10O3S B13062893 Benzenesulfonic acid, 4-methyl-, ethenyl ester

Benzenesulfonic acid, 4-methyl-, ethenyl ester

Cat. No.: B13062893
M. Wt: 198.24 g/mol
InChI Key: CAFXCCNVUAESCN-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methyl-, ethenyl ester, also known as 4-methylbenzenesulfonic acid ethenyl ester, is an organic compound with the molecular formula C9H10O3S. This compound is characterized by the presence of a benzenesulfonic acid group substituted with a methyl group at the para position and an ethenyl ester group. It is used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-methyl-, ethenyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with ethenol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-methyl-, ethenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 4-methyl-, ethenyl ester finds applications in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-methyl-, ethenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active sulfonic acid moiety, which can then participate in various biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-methyl-, ethyl ester
  • Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester
  • Benzenesulfonic acid, 4-methyl-

Uniqueness

Benzenesulfonic acid, 4-methyl-, ethenyl ester is unique due to its ethenyl ester group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions that are not feasible with other benzenesulfonic acid derivatives .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

ethenyl 4-methylbenzenesulfonate

InChI

InChI=1S/C9H10O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3

InChI Key

CAFXCCNVUAESCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC=C

Origin of Product

United States

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